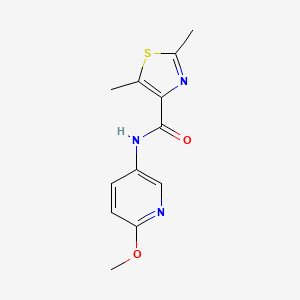

N-(6-methoxypyridin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

Description

N-(6-methoxypyridin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a methoxypyridine moiety attached to a thiazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Properties

Molecular Formula |

C12H13N3O2S |

|---|---|

Molecular Weight |

263.32 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C12H13N3O2S/c1-7-11(14-8(2)18-7)12(16)15-9-4-5-10(17-3)13-6-9/h4-6H,1-3H3,(H,15,16) |

InChI Key |

CGPXVPLIDXQMPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C)C(=O)NC2=CN=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a methoxide ion.

Coupling Reaction: The final step involves coupling the methoxypyridine derivative with the thiazole ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Research has demonstrated that N-(6-methoxypyridin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance:

- HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines were tested, revealing an IC50 value of 1.4 μM against MDA-MB-231 cells, indicating a potent inhibitory effect compared to standard chemotherapeutics like sorafenib (IC50 = 5.2 μM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. Preliminary results indicate effectiveness against both gram-positive and gram-negative bacteria, suggesting potential use as an antimicrobial agent.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

- The methoxy group enhances lipophilicity and biological target binding.

- The thiazole ring is essential for maintaining bioactivity.

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Increases binding affinity |

| Thiazole ring | Critical for activity |

| Dimethyl substitution | Modulates potency |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

Cancer Treatment

A recent study demonstrated that derivatives of this compound showed enhanced selectivity towards cancer cells over normal cells, paving the way for targeted cancer therapies .

Antimicrobial Research

In vitro studies indicated that this compound could serve as a lead structure for developing new antimicrobial agents due to its broad-spectrum activity against resistant strains .

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with proteins, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide

- N-(6-methoxypyridin-3-yl)methylene-4-methylbenzenesulfonohydrazide

Uniqueness

Compared to similar compounds, N-(6-methoxypyridin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of a methoxypyridine moiety and a thiazole ring. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N-(6-methoxypyridin-3-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Formula | C12H14N2O2S |

| Molecular Weight | 250.32 g/mol |

| IUPAC Name | This compound |

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

- Inhibition of Cancer Cell Growth : The compound was tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). It displayed an IC50 value of 1.4 µM for MDA-MB-231 cells, indicating potent cytotoxicity compared to sorafenib (IC50 = 5.2 µM) .

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 1.4 | Sorafenib | 5.2 |

| HepG2 | 22.6 | - | - |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that derivatives of thiazoles have shown efficacy against various pathogens:

- Antibacterial Effects : The compound has been effective against strains such as Escherichia coli and Staphylococcus aureus, with varying degrees of potency depending on the specific structural modifications made to the thiazole ring .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased levels of lactate dehydrogenase (LDH) in treated cells, indicating potential apoptosis induction .

- Cell Cycle Arrest : The compound appears to cause cell cycle arrest at the S phase in treated cells, further supporting its role in promoting apoptosis .

Case Studies and Research Findings

- Study on Breast Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations above 10 µM .

- Antimicrobial Efficacy : A review highlighted the compound's effectiveness against Giardia intestinalis and Trichomonas vaginalis, showcasing its potential for treating protozoal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.